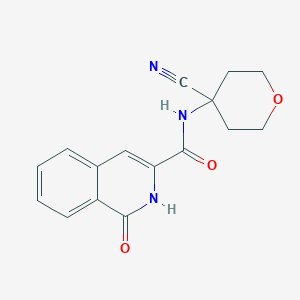
N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide, also known as CX-5461, is a small molecule drug that has been developed for the treatment of cancer. It is a selective inhibitor of RNA polymerase I (Pol I) transcription, which is essential for the synthesis of ribosomal RNA (rRNA) and the formation of ribosomes. CX-5461 has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.
作用機序
N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide works by binding to the DNA template of Pol I and preventing its transcriptional activity. This leads to the inhibition of rRNA synthesis and the formation of ribosomes, which are essential for protein synthesis and cell growth. The inhibition of Pol I transcription also leads to the activation of p53, a tumor suppressor protein that induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to the activation of p53 and the induction of cell cycle arrest and apoptosis. This compound also inhibits the growth and proliferation of cancer cells by reducing the synthesis of ribosomes and the formation of protein complexes.
実験室実験の利点と制限
One of the advantages of N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide is its selectivity for cancer cells, which reduces the risk of toxicity to normal cells. This compound also has a unique mechanism of action that targets Pol I transcription, which is not targeted by other chemotherapy drugs. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.
将来の方向性
There are several potential future directions for the development of N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide and related compounds. These include the optimization of the synthesis method to improve the yield and purity of the compound, the development of more potent and selective inhibitors of Pol I transcription, and the identification of biomarkers that can predict the response of cancer cells to this compound. Additionally, the combination of this compound with other chemotherapy drugs or targeted therapies may enhance its efficacy and reduce the risk of drug resistance.
合成法
The synthesis of N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 4-cyanooxan-4-ylamine, which is then reacted with 2-cyanobenzaldehyde to form the intermediate 2-(4-cyanooxan-4-yl)-1-(2-cyanophenyl)ethanone. This intermediate is then cyclized to form this compound.
科学的研究の応用
N-(4-Cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide has been extensively studied in preclinical models of various types of cancer, including breast cancer, ovarian cancer, and leukemia. In these studies, this compound has been shown to selectively target cancer cells while sparing normal cells. This is because cancer cells have a higher demand for ribosomes and are more sensitive to the inhibition of Pol I transcription.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-1-oxo-2H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-10-16(5-7-22-8-6-16)19-15(21)13-9-11-3-1-2-4-12(11)14(20)18-13/h1-4,9H,5-8H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMGHRQNTSNYAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)NC(=O)C2=CC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-3-methyl-5-[(3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidin-1-yl)sulfonyl]pyridine](/img/structure/B2894496.png)
![6-methyl-octahydro-1H-pyrrolo[2,3-c]pyridine dihydrochloride](/img/structure/B2894497.png)

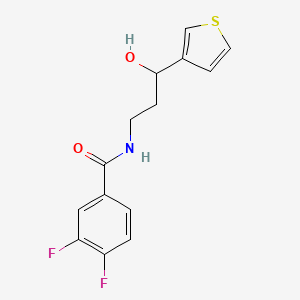
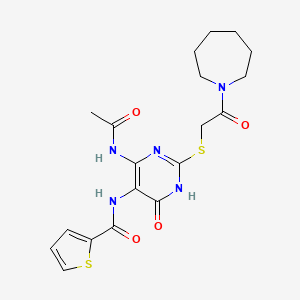
![N-methyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2894504.png)
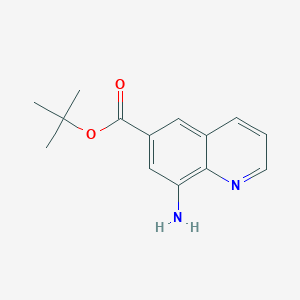
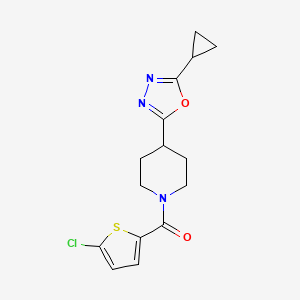


![3-((5-(isopropylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2894514.png)
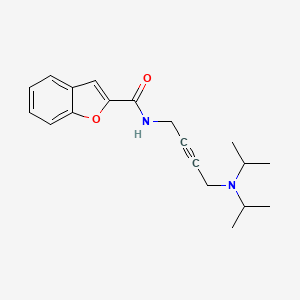
![1-((1-(1-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2894517.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)